(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide
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Overview
Description
(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide is a synthetic organic compound characterized by its unique thiazolidine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide typically involves the condensation of 4-fluorobenzenesulfonamide with an appropriate thiazolidine derivative. The reaction is often carried out under reflux conditions in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield corresponding amines or thiols.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide
- (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-bromobenzenesulfonamide
- (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-iodobenzenesulfonamide
Uniqueness
Compared to its analogs, (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(NE)-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S2/c1-2-14-10(15)7-18-11(14)13-19(16,17)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVYABZDAIQHHP-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)CS/C1=N/S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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